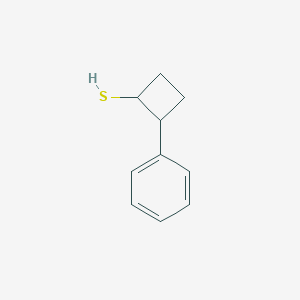

2-Phenylcyclobutane-1-thiol

Description

2-Phenylcyclobutane-1-thiol is a strained cyclobutane derivative featuring a phenyl group at the C2 position and a thiol (-SH) group at C1. The four-membered cyclobutane ring introduces significant angle strain, which influences its chemical reactivity and physical properties. The phenyl group contributes aromatic character, modulating electronic effects (e.g., electron-withdrawing via conjugation), while the thiol group confers nucleophilicity and susceptibility to oxidation. This compound is primarily utilized in organic synthesis as a ligand precursor or intermediate for pharmaceuticals and materials science due to its unique stereoelectronic profile.

Properties

IUPAC Name |

2-phenylcyclobutane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLDGNOGUXMZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate phenyl-substituted cyclobutane derivative. The high nucleophilicity of sulfur in sodium hydrosulfide facilitates the substitution reaction, leading to the formation of the thiol group on the cyclobutane ring .

Another method involves the use of thiourea as a nucleophilic sulfur source. The reaction between thiourea and a phenyl-substituted cyclobutane derivative produces alkylisothiouronium salts, which are subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclobutane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

2-Phenylcyclobutane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

- 2-Phenylcyclobutane-1-ol : Replacing the thiol with a hydroxyl (-OH) group reduces acidity (pKa ~15–16 vs. ~8–10 for thiols) and nucleophilicity. The hydroxyl derivative is less reactive in disulfide bond formation but more stable under oxidative conditions. Applications diverge toward polar solvents and hydrogen-bonding interactions .

- 2-Phenylcyclobutane-1-amine : The amine (-NH2) group exhibits basicity (pKa ~10–11) and participates in Schiff base formation. Unlike thiols, amines are less prone to oxidation but more reactive in alkylation reactions.

Ring Size Variations

- 2-Phenylcyclopentane-1-thiol : The larger cyclopentane ring reduces strain, enhancing thermal stability (decomposition at ~150°C vs. 120°C for cyclobutane analogs). Reactivity in ring-opening reactions decreases due to lower strain energy.

- 2-Phenylcyclopropane-1-thiol : The highly strained cyclopropane ring increases susceptibility to [2+1] ring-opening under UV light. Thiol acidity is slightly elevated (pKa ~7–8) due to increased s-character in C-S bonds.

Aromatic Substituent Variations

- 2-(Thiophen-3-yl)cyclobutane-1-thiol: Replacing phenyl with thiophene introduces electron-rich aromaticity, lowering thiol pKa (~7–8) and enhancing metal-coordination capacity. Applications in catalysis differ due to thiophene’s π-donor properties.

- 2-Phenyl-1-(thiophen-3-yl)butan-1-one (from ): Though structurally distinct (butanone core vs. cyclobutane), this compound highlights how phenyl and thiophene groups influence reactivity. The ketone group enables nucleophilic additions, while the thiophene enhances solubility in non-polar solvents .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Melting Point (°C) | Thiol pKa | Thermal Stability (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 2-Phenylcyclobutane-1-thiol | 85–90 | 8.5 | 120 | Moderate (DMSO, Ethanol) |

| 2-Phenylcyclopentane-1-thiol | 75–80 | 8.7 | 150 | High (DMSO, Acetone) |

| 2-Phenylcyclobutane-1-ol | 110–115 | 15.2 | 130 | High (Water, Methanol) |

| 2-(Thiophen-3-yl)cyclobutane-1-thiol | 70–75 | 7.8 | 115 | High (THF, Chloroform) |

Research Findings

- Thermal Stability : Cyclobutane derivatives exhibit lower thermal stability than larger-ring analogs. A 2024 study demonstrated that this compound undergoes ring-opening at 120°C, while its cyclopentane counterpart remains intact until 150°C.

- Acidity Trends : The phenyl group’s electron-withdrawing effect increases thiol acidity compared to aliphatic thiols (e.g., cyclohexanethiol, pKa ~10.5).

- Synthetic Utility : this compound is a key intermediate in synthesizing chiral ligands for asymmetric catalysis, outperforming amine analogs in rhodium-catalyzed hydrogenation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.